molecular formula C8H15NO B2936057 2-Azabicyclo[3.3.1]nonan-8-ol CAS No. 1392110-11-0

2-Azabicyclo[3.3.1]nonan-8-ol

Cat. No.: B2936057
CAS No.: 1392110-11-0
M. Wt: 141.214
InChI Key: NMJCBQIZYTXLTC-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.3.1]nonan-8-ol is a bicyclic compound that features a nitrogen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.3.1]nonan-8-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of glutaraldehyde with benzylamine in the presence of sulfuric acid, followed by reduction and cyclization steps . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes and ensuring the purity and yield of the product are maintained.

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[3.3.1]nonan-8-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce different amine derivatives.

Mechanism of Action

The mechanism by which 2-Azabicyclo[3.3.1]nonan-8-ol exerts its effects is primarily through its interaction with biological molecules. Its rigid, three-dimensional structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can affect various molecular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Azabicyclo[3.3.1]nonan-8-ol is unique due to the presence of the hydroxyl group at the 8-position, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-azabicyclo[3.3.1]nonan-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-2-1-6-3-4-9-7(8)5-6/h6-10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJCBQIZYTXLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC1CCN2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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